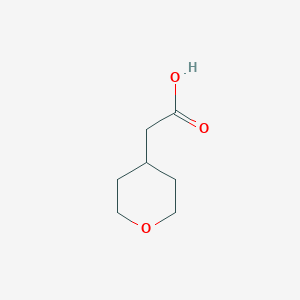

Tetrahydropyranyl-4-acetic acid

Vue d'ensemble

Description

Tetrahydropyranyl-4-acetic acid (CAS: 85064-61-5) is a cyclic ether derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its IUPAC name is 2-(tetrahydro-2H-pyran-4-yl)acetic acid, and it features a six-membered tetrahydropyran ring substituted with an acetic acid group at the 4-position . Key properties include:

- Melting Point: 48–50°C

- Boiling Point: 285.1°C (estimated)

- Hazard Codes: R36/37/38 (irritant), R41 (risk of serious eye damage), and S26/36/37/39 (safety measures for handling) .

This compound is widely used as a pharmaceutical intermediate, synthetic precursor, and fine chemical due to its reactive carboxylic acid group and stable tetrahydropyran scaffold .

Méthodes De Préparation

Hydrolysis of Ethyl Tetrahydropyran-4-Yl Acetate

The most widely documented method for synthesizing tetrahydropyranyl-4-acetic acid involves the hydrolysis of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS 103260-44-2). This two-step process begins with saponification using aqueous sodium hydroxide in methanol, followed by acidification to isolate the product .

Reaction Conditions and Optimization

In a representative procedure, 15 g of ethyl tetrahydropyran-4-yl acetate (8.81 mmol) is dissolved in 150 mL methanol and cooled to 0°C. A solution of sodium hydroxide (44.06 mmol) in 150 mL water is added dropwise, followed by stirring at room temperature for 15 hours . After removing solvents under reduced pressure, the aqueous layer is acidified to pH 3 with 1 M HCl, extracting the product into ethyl acetate. This method achieves a 94% yield of this compound as a colorless solid .

Key parameters influencing yield include:

-

Temperature : Reactions conducted below 20°C minimize side reactions.

-

Base stoichiometry : A 5:1 molar ratio of NaOH to ester ensures complete hydrolysis.

-

Acidification : Gradual addition of HCl prevents local overheating and decomposition.

Table 1: Comparative Hydrolysis Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| NaOH | Methanol | 0–20 | 15 | 94 | |

| KOH | Ethanol | 23 | 18 | 70 | |

| NaOH | H₂O | 80 | 1 | 85 |

Alternative Hydrolysis Approaches

Potassium Hydroxide in Ethanol

A modified method substitutes sodium hydroxide with potassium hydroxide in ethanol. Dissolving 3.04 g of ethyl tetrahydropyran-4-yl acetate (17.7 mmol) in 90 mL ethanol containing 53 mmol KOH and stirring for 18 hours yields 70% product after acidification with 12 N HCl . While this approach avoids methanol, the extended reaction time and lower yield make it less industrially favorable compared to NaOH-mediated hydrolysis.

Cyclization Strategies for Tetrahydropyranyl Intermediates

Patent EP1533307A1 describes an alternative route involving cyclization of 3-buten-1-ol with formaldehyde and formic acid to produce tetrahydropyranyl-4-formate, which is subsequently oxidized to the acetic acid derivative .

Cyclization Reaction Mechanism

-

Formation of tetrahydropyranyl-4-formate :

This step proceeds via acid-catalyzed cyclization, with formic acid acting as both catalyst and reactant. -

Oxidation to acetic acid :

The formate intermediate undergoes oxidation using CrO₃ or KMnO₄ under acidic conditions to yield the carboxylic acid. While this method offers a novel pathway, the multiple steps and use of toxic oxidants limit its scalability .

Purification and Characterization

Isolation Techniques

Post-hydrolysis, the crude acid is typically extracted into ethyl acetate or dichloromethane, washed with saturated brine, and dried over anhydrous Na₂SO₄ . Silica gel chromatography (hexane:ethyl acetate = 9:1) further purifies the product, achieving >95% purity .

Spectroscopic Validation

-

¹H-NMR (CDCl₃): δ 3.95–3.92 (m, 2H, OCH₂), 3.42–3.36 (m, 2H, CH₂O), 2.30 (d, J = 7.2 Hz, 2H, CH₂COO) .

-

MS (ESI) : m/z 144.17 [M+H]⁺, consistent with the molecular formula C₇H₁₂O₃ .

Industrial-Scale Considerations

The NaOH/methanol/water method is preferred for large-scale synthesis due to:

-

Cost-effectiveness : Sodium hydroxide and methanol are inexpensive and readily available.

-

High yield : 94% yield minimizes waste.

-

Simplified workup : Acid-base extraction avoids costly chromatography.

However, alternatives like the KOH/ethanol method may be preferable in facilities equipped for ethanol recovery.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrahydropyranyl-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for esterification or amidation reactions

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or amides

Applications De Recherche Scientifique

Role as a Protecting Group in Organic Synthesis

2.1 Protection of Alcohols and Phenols

THP ethers are widely used to protect hydroxyl groups during chemical transformations. The protection process involves the reaction of alcohols with dihydropyran under acidic conditions to form THP ethers, which can later be deprotected using mild acidic hydrolysis or alcoholysis methods . The advantages of using THP include:

- Stability : THP ethers are stable under basic conditions and do not interfere with many nucleophiles.

- Ease of Deprotection : They can be removed under mild conditions, making them suitable for multi-step syntheses.

Table 1: Comparison of Protecting Groups

| Property | THP Ethers | Boc Group | Fmoc Group |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Deprotection Conditions | Mild Acid | Strong Acid | Strong Base |

| Solubility | Good | Poor | Good |

Applications in Peptide Synthesis

THP-4-AC has been recognized for its utility in peptide chemistry, particularly for protecting amino acid side chains during solid-phase peptide synthesis (SPPS). It effectively protects hydroxyl groups in serine and threonine residues without leading to unwanted side reactions such as formylation upon removal .

3.1 Side Chain Protection

In SPPS, THP is used to protect the hydroxyl groups of serine (Ser) and threonine (Thr), allowing for selective coupling reactions. The removal of the THP group is typically achieved using trifluoroacetic acid (TFA) in the presence of scavengers, ensuring minimal side reactions .

3.2 Case Study: Fmoc-Thr(Thp)-OH

A study demonstrated that Fmoc-Thr(Thp)-OH could be synthesized with high yields and that the THP group could be removed effectively under standard cleavage conditions used in SPPS . This showcases the compatibility of THP with the Fmoc strategy, which is critical for successful peptide elongation.

Biological Applications and Effects

Recent studies have explored the biological implications of THP derivatives, including anti-inflammatory properties. Research indicates that compounds related to THP-4-AC may exhibit beneficial effects on inflammation pathways, although further studies are required to elucidate these mechanisms fully .

Mécanisme D'action

The mechanism of action of tetrahydropyranyl-4-acetic acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be introduced to an alcohol, protecting it from unwanted reactions during synthetic procedures. The protecting group can later be removed under acidic conditions to regenerate the free alcohol . This mechanism is widely used in organic synthesis to ensure selective reactions and protect sensitive functional groups .

Comparaison Avec Des Composés Similaires

Structurally related compounds differ in substituents, functional groups, or ring positions, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Tetrahydropyran-4-carboxylic Acid

- CAS : 110238-91-0

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Boiling Point : 88–95°C

- Key Difference : The carboxylic acid group is directly attached to the tetrahydropyran ring (position 4), lacking the ethylene spacer present in tetrahydropyranyl-4-acetic acid.

- Applications : Used in organic synthesis for its simpler structure and higher reactivity in nucleophilic substitutions .

Methyl 2-(Tetrahydro-2H-Pyran-4-yl)Acetate

- CAS : 156002-64-1

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- Key Difference : The carboxylic acid is esterified to a methyl group, reducing polarity and acidity. This enhances solubility in organic solvents, making it preferable in esterification reactions or as a protecting group .

4-[(tert-Butoxycarbonyl)Amino]Tetrahydro-2H-Pyran-4-yl}Acetic Acid

- CAS : 946682-30-0

- Molecular Formula: C₁₂H₂₁NO₅

- Molecular Weight : 259.3 g/mol

- Key Difference: Incorporates a Boc-protected amino group at the 4-position, enabling use in peptide synthesis and drug discovery where amine protection is critical .

Ethyl Tetrahydropyran-4-yl-Acetate

- CAS: Not explicitly listed (see synonyms in )

- Molecular Formula : C₉H₁₆O₃

- Key Difference : Ethyl ester derivative with improved volatility compared to the parent acid. Used in flavor and fragrance industries or as a volatile intermediate in organic synthesis .

Data Table: Comparative Properties

Chemical Reactivity and Functional Group Influence

- Carboxylic Acid vs. Ester : The free acid (this compound) participates in acid-base reactions , amide formations , and metal coordination , while esters (e.g., methyl or ethyl derivatives) undergo hydrolysis or transesterification .

- Amino Derivatives: The Boc-protected variant (CAS 946682-30-0) allows controlled deprotection for selective amine reactivity, critical in stepwise synthesis .

Activité Biologique

Tetrahydropyranyl-4-acetic acid (THP-4-AC) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of THP-4-AC, focusing on its applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research. We will summarize key findings from various studies, present data tables for clarity, and discuss relevant case studies.

THP-4-AC has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 85064-61-5 |

| Purity | 97% |

The biological activity of THP-4-AC is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Research indicates that THP derivatives can modulate inflammatory pathways and exhibit anticancer properties.

- Anti-inflammatory Activity : THP derivatives have been shown to inhibit the production of prostaglandins, which are mediators of inflammation. For instance, a study reported that a related compound exhibited an IC₅₀ of 50 nM for inhibiting prostaglandin production in cultured chondrocytes, suggesting a strong anti-inflammatory potential .

- Anticancer Activity : THP compounds have also been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Studies

Several studies have investigated the biological effects of THP-4-AC and related compounds:

- Study on Anti-inflammatory Effects :

-

Peptide Synthesis Applications :

- Tetrahydropyranyl groups have been utilized as protecting groups in peptide synthesis, allowing for the selective manipulation of amino acids during synthesis processes. This application highlights the versatility of THP derivatives in organic synthesis and their potential utility in drug development .

In Vitro Studies

In vitro experiments have demonstrated that THP derivatives can effectively inhibit inflammatory responses and cancer cell proliferation:

Mechanistic Insights

Research has shown that THP compounds can modulate key signaling pathways involved in inflammation and cancer:

- Inflammation Pathway Modulation : THP derivatives inhibit COX enzymes, reducing prostaglandin synthesis.

- Apoptotic Pathway Activation : Induction of caspase activity leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tetrahydropyranyl-4-acetic acid, and how can reaction conditions be optimized?

THPAA is typically synthesized via oxidation or substitution reactions. For example, oxidation of tetrahydro-4-methylpyran derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can yield THPAA, with yields dependent on temperature control (40–60°C) and solvent choice (e.g., aqueous acetic acid) . Substitution reactions involving halogenated intermediates (e.g., tetrahydropyran-4-yl halides) with sodium cyanide followed by hydrolysis may also be employed. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to minimize side products .

Q. How should THPAA be characterized to confirm structural integrity and purity?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the tetrahydropyran ring and acetic acid moiety (e.g., δ ~1.5–2.0 ppm for methylene groups, δ ~3.5–4.0 ppm for ether oxygen protons) .

- Melting point analysis : Compare observed mp (48–50°C) with literature values to assess purity .

- Mass spectrometry (MS) : Confirm molecular ion peak at m/z 144.17 (C₇H₁₂O₃) .

- HPLC : Quantify purity (≥97%) using reverse-phase columns and UV detection at 210 nm .

Q. What safety protocols are critical when handling THPAA in the laboratory?

THPAA is classified with hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin). Mandatory precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Engineering controls : Use fume hoods for weighing and synthesis to avoid inhalation .

- Emergency measures : Immediate rinsing with water for skin/eye contact and disposal via approved chemical waste protocols .

Advanced Research Questions

Q. How does THPAA’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights explain these differences?

Under acidic conditions, the ether oxygen in the tetrahydropyran ring becomes protonated, increasing electrophilicity and facilitating ring-opening reactions. For example, THPAA may undergo hydrolysis to form 4-hydroxypentanoic acid derivatives. In contrast, basic conditions promote deprotonation of the acetic acid moiety, enhancing nucleophilic reactivity for esterification or amidation . Kinetic studies using pH-dependent NMR or IR spectroscopy can track these transformations .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for THPAA-derived intermediates?

Discrepancies often arise from impurities in starting materials (e.g., <97% purity) or solvent effects. For example, trace water in anhydrous solvents may hydrolyze intermediates unpredictably. Systematic troubleshooting involves:

- Purity analysis : Validate reagents via HPLC or Karl Fischer titration .

- Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., dimerized THPAA) .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks .

Q. What advanced analytical methods are recommended for studying THPAA’s stability in aqueous or biological matrices?

- Stability-indicating assays : Use high-resolution LC-MS/MS to detect degradation products (e.g., decarboxylated derivatives) under varying pH (2–12) and temperature (4–37°C) conditions .

- Isotopic labeling : ¹³C-labeled THPAA to track metabolic pathways in cell cultures .

- Circular dichroism (CD) : Assess conformational changes in buffered solutions .

Q. How can computational modeling guide the design of THPAA-based derivatives for targeted applications?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : Screen THPAA derivatives against enzyme active sites (e.g., cyclooxygenase) to prioritize synthesis targets .

- AI-driven synthesis planning : Platforms like Pistachio or Reaxys suggest novel routes (e.g., biocatalytic modifications) .

Q. Methodological Best Practices

- Data reproducibility : Document reaction conditions (solvent purity, temperature gradients) and use internal standards (e.g., deuterated THPAA) for quantitative analyses .

- Contradiction resolution : Cross-validate results with orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

Propriétés

IUPAC Name |

2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXYNWPYMVWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378565 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85064-61-5 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.